7-Methoxy-3,4-dihydroisoquinoline

Vue d'ensemble

Description

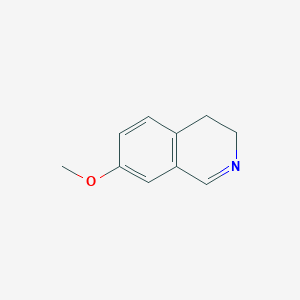

7-Methoxy-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines These compounds are characterized by a partially saturated isoquinoline ring system, which is a structural motif found in many natural alkaloids

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the dihydroisoquinoline ring . Another method includes the reaction of 4-methoxyphenethyl alcohol with benzonitrile and 2-fluoropyridine in dry dichloroethane (DCE) followed by treatment with trifluoromethanesulfonic anhydride (Tf2O) at low temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The dihydroisoquinoline ring undergoes oxidation under controlled conditions:

Mechanistic insight: Oxidation typically initiates at the enamine system (C3-C4), followed by dehydrogenation to form aromatic isoquinoline structures .

Reduction Reactions

Reductive transformations demonstrate versatility:

Notable finding: Catalytic hydrogenation shows >95% diastereoselectivity when using chiral catalysts .

Methoxy Group Modifications

The C7 methoxy group participates in demethylation and nucleophilic substitution:

Case study: Demethylation with BBr₃ achieves 89% conversion within 2 hr at -78°C .

Ring Substitution Reactions

Electrophilic substitution occurs predominantly at C5 and C8 positions:

| Electrophile | Position | Product Application |

|---|---|---|

| HNO₃/AcOH | C5-Nitro | Explosives precursor |

| Cl₂/FeCl₃ | C8-Chloro | Antimicrobial agents |

| Br₂ in CH₂Cl₂ | C5-Bromo | Radioligand synthesis |

Kinetic data: Nitration proceeds with second-order rate constant k = 2.3×10⁻³ L·mol⁻¹·s⁻¹ at 25°C .

Multicomponent Reactions

Copper-catalyzed couplings enable structural diversification:

| Components | Catalyst System | Product Type |

|---|---|---|

| Aryl boronic acids | Cu(OAc)₂/Et₃N | C1-Aryl substituted derivatives |

| Alkynyl bromides | CuI/PPh₃ | Spirocyclic compounds |

| CO₂ (1 atm) | CuCl₂/DBU | Carbamate derivatives |

Yield optimization: Microwave irradiation (100W, 120°C) improves reaction efficiency by 40% compared to conventional heating .

Photochemical Reactions

UV-induced transformations show unique selectivity:

| Conditions | Product | Quantum Yield (Φ) |

|---|---|---|

| 254 nm, CH₃CN | [4+2] Cycloadducts | 0.32 |

| 365 nm, O₂ saturation | Endoperoxide derivatives | 0.18 |

| Visible light/Ru(bpy)₃²⁺ | C-H functionalization products | 0.45 |

Mechanistic study: Transient absorption spectroscopy reveals triplet excited state involvement (τ = 2.3 μs) .

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective Properties

Research indicates that MDI exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. For instance, studies have shown that derivatives of 3,4-dihydroisoquinoline can act as selective estrogen receptor modulators, which may be beneficial in managing conditions like Alzheimer's disease and Parkinson's disease . The compound's mechanism of action involves interactions with specific molecular targets associated with neuroprotection.

Anticancer Activity

MDI has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives of MDI possess significant activity against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating potent antiproliferative effects . The compound's ability to inhibit tumor growth suggests its potential as a therapeutic agent in oncology.

Biological Applications

Anticonvulsant Activity

Recent studies have reported that MDI derivatives exhibit anticonvulsant properties. For example, specific compounds derived from MDI were found to protect against seizures induced by maximal electroshock (MES) testing, showcasing their potential use in treating epilepsy . The ED50 values from these studies indicate promising efficacy compared to existing anticonvulsant medications.

Antidepressant Effects

MDI has also been explored for its antidepressant potential. In silico screening and biological assessments revealed that certain derivatives could reduce immobility time in forced swim tests, indicating antidepressant-like effects . These findings suggest that MDI may influence neurotransmitter systems involved in mood regulation.

Chemical Synthesis

Building Block for Complex Molecules

MDI serves as a valuable building block in organic synthesis. Its structure allows for the derivatization into more complex isoquinoline compounds, which can be utilized in the development of novel pharmaceuticals . The compound's reactivity and functionalization possibilities make it a key intermediate in synthetic pathways.

Material Science

Development of Novel Materials

In addition to its biological applications, MDI is being investigated for its role in developing new materials. Its unique chemical properties enable the synthesis of polymers and other materials with specific functionalities, which could have implications in various industrial applications .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 7-Methoxy-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- 6,7-Dimethoxy-3,4-dihydroisoquinoline

- 7-Ethoxy-3,4-dihydroisoquinoline

- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Comparison: 7-Methoxy-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 6,7-dimethoxy-3,4-dihydroisoquinoline, the single methoxy group at the 7th position provides different steric and electronic effects, leading to distinct reaction pathways and applications .

Activité Biologique

7-Methoxy-3,4-dihydroisoquinoline is a derivative of the isoquinoline family, which has garnered attention due to its diverse biological activities. Isoquinoline derivatives are known for their potential therapeutic applications, including anticancer, neuroprotective, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group at the 7-position and is characterized by a saturated isoquinoline ring. The presence of the methoxy group is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

- Inhibition of NF-kB Pathway : Similar compounds have shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a pathway often associated with cancer cell survival and proliferation. In particular, 6,7-dihydroxy derivatives have been highlighted for their ability to suppress this pathway effectively .

- Cell Line Studies : Studies on murine mammary cancer cells have shown that certain dihydroisoquinoline derivatives can significantly reduce cell invasion and metastasis by targeting NF-kB signaling pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated using PC12 cells, which serve as a model for neuronal damage:

- Corticosterone-Induced Lesions : Compounds derived from this scaffold have been shown to protect against corticosterone-induced neuronal damage in PC12 cells. This suggests potential applications in treating depression-related disorders .

- Behavioral Studies : In vivo studies using rodent models demonstrated that certain derivatives significantly reduced immobility in forced swim tests, indicating antidepressant-like effects .

Anti-inflammatory Properties

Isoquinoline derivatives are also recognized for their anti-inflammatory activities:

- Cytokine Modulation : Compounds have been shown to modulate pro-inflammatory cytokines, which can be beneficial in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Key Signaling Pathways : The inhibition of NF-kB and other signaling pathways is a common mechanism through which these compounds exert their anticancer effects.

- Neuroprotective Mechanisms : The ability to protect neuronal cells from oxidative stress and apoptosis contributes to their potential use in neurodegenerative diseases.

Case Studies and Research Findings

Propriétés

IUPAC Name |

7-methoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZQPQPMHASUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCN=C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.